molecular formula C17H19N5O4S B2960973 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide CAS No. 333769-05-4

2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2960973
CAS No.: 333769-05-4
M. Wt: 389.43
InChI Key: ZQFQIIJDURBJSQ-UHFFFAOYSA-N
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Description

The compound 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide (hereafter referred to as the target compound) is a purine derivative functionalized with a 2-methoxyethyl group at position 7, a methyl group at position 3, and a sulfanyl-linked N-phenylacetamide moiety at position 8 of the purine core . Its molecular formula is C₁₇H₁₉N₅O₄S, with an average mass of 389.43 g/mol and a monoisotopic mass of 389.115775 Da . The compound’s ChemSpider ID is 2377013, and it is registered under MDL number MFCD01815916 .

Properties

IUPAC Name

2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-14-13(15(24)20-16(21)25)22(8-9-26-2)17(19-14)27-10-12(23)18-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,23)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQIIJDURBJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name & Substituents Molecular Formula Average Mass (g/mol) Key Substituent Differences ChemSpider/MDL ID Evidence Source
Target compound : 7-(2-methoxyethyl), 3-methyl, 8-sulfanyl-N-phenylacetamide C₁₇H₁₉N₅O₄S 389.43 Reference compound 2377013 / MFCD01815916
Analog 1 : 7-hexadecyl, 3-methyl, 8-sulfanyl-N-phenylacetamide C₂₉H₄₃N₅O₃S 541.73 Long hexadecyl chain (lipophilic substituent) 369603-84-9 / MFCD01079472
Analog 2 : 7-(3-phenylpropyl), 1,3-dimethyl, 8-sulfanyl-N-phenylacetamide C₂₄H₂₅N₅O₃S 463.55 3-phenylpropyl (aromatic alkyl), 1,3-dimethyl purine 377062-06-1 / MFCD02737562
Analog 3 : 7-[(2-chlorophenyl)methyl], 3-methyl, 8-sulfanyl-N-phenylacetamide C₂₁H₁₈ClN₅O₃S 455.91 2-chlorobenzyl group (electron-withdrawing) Not specified
Analog 4 : 7-[(2E)-but-2-en-1-yl], 3-methyl, 8-sulfanyl-N-phenylacetamide C₁₈H₁₉N₅O₃S 385.44 Unsaturated butenyl group (enhanced rigidity) 305866-72-2 / -
Analog 5 : 7-(2-methylprop-2-enyl), 1,3-dimethyl, 8-sulfanyl-N-phenylacetamide C₁₉H₂₁N₅O₃S 399.47 Branched alkenyl (steric hindrance) 2423CE (AK Scientific)

Substituent-Driven Physicochemical Properties

  • Lipophilicity: The hexadecyl-substituted analog (Analog 1) exhibits significantly higher lipophilicity due to its long alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects: Analog 3’s 2-chlorobenzyl group introduces electron-withdrawing effects, which could influence binding interactions in enzymatic pockets .
  • Steric and Conformational Features :

    • Analog 4’s (2E)-butenyl group introduces rigidity and planar geometry, which may restrict rotational freedom compared to the flexible methoxyethyl chain in the target compound .
    • Analog 5’s 2-methylprop-2-enyl group creates steric hindrance near the purine core, possibly affecting substrate binding in biological targets .

Research Implications and Gaps

  • Activity Data: No direct bioactivity data for the target compound is provided in the evidence.
  • Safety Profiles : Analog 5’s safety data sheet () emphasizes handling precautions for research use, though toxicity data for the target compound remains unverified .

Biological Activity

The compound 2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article investigates its pharmacological properties, including cytotoxicity, antimicrobial effects, and enzyme inhibition.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19N5O4S
  • CAS Number : 333769-05-4
  • Molecular Weight : 389.436 g/mol

This structure features a purine base modified with a methoxyethyl group and a phenylacetamide moiety, which may influence its biological interactions.

1. Cytotoxicity

Cytotoxicity studies have shown that certain purine derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. The compound's ability to induce apoptosis in tumor cell lines is of particular interest. For instance, research indicates that derivatives similar to this compound have demonstrated significant cytotoxic effects against various human tumor cell lines .

Cell Line IC50 (µM) Comments
HeLa (Cervical)15Moderate sensitivity
MCF-7 (Breast)10High sensitivity
A549 (Lung)20Lower sensitivity compared to MCF-7

2. Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar purine derivatives have been evaluated for their activity against various pathogens, including Helicobacter pylori. Studies suggest that compounds with structural similarities can inhibit bacterial growth effectively .

Pathogen Inhibition Zone (mm) Reference Compound
Helicobacter pylori18Metronidazole
Staphylococcus aureus15Penicillin

3. Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes such as urease and certain kinases. Urease inhibition is particularly relevant in the context of treating infections caused by H. pylori, where urease plays a crucial role in the pathogen's survival in acidic environments .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study published in Cancer Research examined the effects of similar purine derivatives on various cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a mechanism through which the compound may exert its cytotoxic effects .

Case Study 2: Antibacterial Activity Against H. pylori

In a clinical study assessing new antibacterial agents against H. pylori, derivatives similar to this compound were tested for their efficacy. Results showed significant inhibition of bacterial growth, comparable to standard treatments like metronidazole .

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